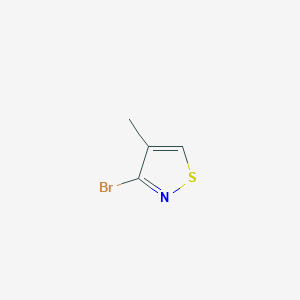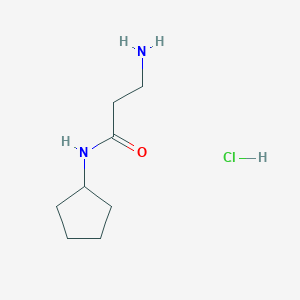
2-(2-Piperidinyl)ethyl nicotinate hydrochloride
Descripción general
Descripción
“2-(2-Piperidinyl)ethyl nicotinate hydrochloride” is a chemical compound with the molecular formula C13H19ClN2O2 . It is used for pharmaceutical testing .
Synthesis Analysis
Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “this compound” consists of 13 carbon atoms, 19 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The average mass is 270.755 Da and the monoisotopic mass is 270.113495 Da .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Methods : Various methods have been developed for synthesizing compounds related to 2-(2-Piperidinyl)ethyl nicotinate hydrochloride. For example, an original method for nicorandil synthesis, a drug used as a vasodilator, involves treating nicotinic acid chloride hydrochloride with nitro-oxy-ethyl-amine nitrate in an organic solvent (Ungureanu & Danila, 2001). Another study describes the synthesis of a compound through two-steps reaction from chalcone using acetophenone and benzaldehyde (Ovonramwen et al., 2019).
Characterization and Analysis : The compound's structure and characteristics can be confirmed through various spectroscopic techniques like Fourier transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (NMR), and nuclear magnetic resonance (13C-NMR) (Ovonramwen et al., 2019).
Pharmaceutical Research
Anti-Angiogenic Agents : Some derivatives of nicotinamide, structurally related to this compound, have been found to inhibit vascular endothelial growth factor (VEGF)-mediated angiogenesis signaling in human endothelial cells, showing potential as anti-angiogenic agents in cancer therapy (Choi et al., 2013).
Antibacterial and Anticancer Agents : Certain piperidine derivatives have shown promising antimicrobial activities against various pathogens and also possess potential as anticancer agents (Rehman et al., 2018).
Chemical Applications
Corrosion Inhibition : Mannich base derivatives of nicotinamide, structurally related to this compound, have been studied as corrosion inhibitors for mild steel in acidic environments. Their adsorption on metal surfaces follows specific isotherms, indicating potential industrial applications (Jeeva et al., 2017).
Retinoprotective Effects : Derivatives of nicotinic acid, such as 2-ethyl-3-hydroxy-6-methylpyridine nicotinate, have shown a retinoprotective effect in a rat model of retinal ischemia–reperfusion, indicating potential therapeutic applications for eye health (Peresypkina et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
2-piperidin-2-ylethyl pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c16-13(11-4-3-7-14-10-11)17-9-6-12-5-1-2-8-15-12;/h3-4,7,10,12,15H,1-2,5-6,8-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIHMIYOTLSNCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOC(=O)C2=CN=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[(Tert-butoxycarbonyl)amino]-3,3,3-trifluoro-2-methylpropanoic acid](/img/structure/B1441036.png)
![4-Bromobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1441037.png)






